molecular formula C13H15Cl B14718252 7-Chloro-7-phenylbicyclo[4.1.0]heptane CAS No. 13383-32-9

7-Chloro-7-phenylbicyclo[4.1.0]heptane

Cat. No.: B14718252
CAS No.: 13383-32-9
M. Wt: 206.71 g/mol
InChI Key: MUIGEANARQQXFI-UHFFFAOYSA-N
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Description

Contextualizing the Bicyclo[4.1.0]heptane Framework in Organic Chemistry

The bicyclo[4.1.0]heptane scaffold is a significant structural motif in organic chemistry, appearing in a range of natural products and synthetic compounds with notable biological activities. researchgate.netnih.gov This framework, consisting of a cyclohexane (B81311) ring fused to a cyclopropane (B1198618) ring, provides a rigid and sterically defined three-dimensional structure. The inherent ring strain of the cyclopropane moiety significantly influences the chemical reactivity of these systems, making them valuable intermediates in synthetic organic chemistry. The development of efficient synthetic strategies for constructing bicyclo[4.1.0]heptane derivatives has been an active area of research, with methods including transition-metal catalysis, organic catalysis, and free radical-mediated cyclization reactions. researchgate.netnih.gov

Significance of Geminal Substitution in Cyclopropane Rings within Bicyclic Systems

Geminal substitution, where two substituents are attached to the same carbon atom, on the cyclopropane ring of bicyclic systems like bicyclo[4.1.0]heptane, profoundly impacts their stability and reactivity. In the case of 7,7-dihalobicyclo[4.1.0]heptanes, the two halogen atoms at the C7 position create a sterically hindered environment. This steric hindrance makes direct backside nucleophilic attack (SN2 mechanism) challenging. The presence of these substituents can also influence the electronic properties of the cyclopropane ring, affecting its susceptibility to ring-opening reactions and rearrangements. For instance, the high ring strain in these compounds is a thermodynamic driving force for many reactions they undergo, particularly those involving nucleophiles or solvolysis where bond cleavage is facilitated.

Overview of Research Directions on Halogenated Phenyl-Substituted Bicyclo[4.1.0]heptanes

Research on halogenated phenyl-substituted bicyclo[4.1.0]heptanes has explored their synthesis and reactivity. For example, 7,7-dibromo-1-phenylbicyclo[4.1.0]heptane has been synthesized and its thermal and silver ion-catalyzed rearrangements have been studied. researchgate.netasianpubs.org The synthesis often involves the addition of a dihalocarbene to a phenyl-substituted cyclohexene (B86901). asianpubs.org The reactivity of these compounds is characterized by ring-opening reactions and rearrangements, often driven by the relief of ring strain. researchgate.net For instance, the reaction of 1-phenyltricyclo[4.1.0.02,7]heptane, a related structure, with silica (B1680970) gel leads to various ring-opened products, including phenyl-substituted bicyclo[4.1.0]heptene derivatives. researchgate.netasianpubs.org

The solvolysis of such compounds, where the solvent acts as the nucleophile, is also a key area of investigation, as the strained bicyclic system can lead to complex rearrangements and product mixtures. acs.org Furthermore, these compounds serve as precursors for the synthesis of other complex molecules. For instance, derivatives of 7,7-dihalobicyclo[4.1.0]heptanes can be used to generate heterocyclic compounds through carbene-carbene rearrangements.

Interactive Data Table: Properties of Related Bicyclo[4.1.0]heptane Compounds

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristics
7,7-Dichlorobicyclo[4.1.0]heptane823-69-8C7H10Cl2165.06Bicyclic structure with two chlorine atoms at the 7-position; rigid and stable, but reactive in nucleophilic substitutions. cymitquimica.com
7-Chloro-7-phenylbicyclo[4.1.0]heptane13383-32-9C13H15Cl206.71Bicyclic skeleton with a chlorine and a phenyl group at the 7-position; exhibits unique structural features influencing its reactivity.
7-Chloro-bicyclo[4.1.0]heptane1588-50-7C7H11Cl130.61A bicyclo[4.1.0]heptane with a single chlorine substituent at the 7-position. guidechem.com

Interactive Data Table: Synthetic Precursors and Related Compounds

Compound NameRole in Synthesis/Research
1-PhenylcyclohexeneStarting material for the synthesis of phenyl-substituted bicyclo[4.1.0]heptanes via dibromocarbene addition. asianpubs.org
7,7-Dibromo-1-phenylbicyclo[4.1.0]heptaneA dihalogenated derivative used to study rearrangement reactions. researchgate.netasianpubs.org
1-Phenyltricyclo[4.1.0.02,7]heptaneA related tricyclic compound whose ring-opening reactions provide insights into the reactivity of these systems. researchgate.netasianpubs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

13383-32-9

Molecular Formula

C13H15Cl

Molecular Weight

206.71 g/mol

IUPAC Name

7-chloro-7-phenylbicyclo[4.1.0]heptane

InChI

InChI=1S/C13H15Cl/c14-13(10-6-2-1-3-7-10)11-8-4-5-9-12(11)13/h1-3,6-7,11-12H,4-5,8-9H2

InChI Key

MUIGEANARQQXFI-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)C2(C3=CC=CC=C3)Cl

Origin of Product

United States

Synthetic Methodologies for 7 Chloro 7 Phenylbicyclo 4.1.0 Heptane Derivatives

Cyclopropanation Reactions for Bicyclo[4.1.0]heptane Core Formation

The cornerstone of synthesis for the bicyclo[4.1.0]heptane framework is the cyclopropanation of a cyclohexene (B86901) derivative. This process involves the addition of a carbene or a carbenoid species across the double bond of the six-membered ring to form the fused three-membered ring.

Dihalocarbene Additions to Cyclohexene Derivatives

A robust and widely utilized method for creating the 7,7-disubstituted bicyclo[4.1.0]heptane structure is the addition of a dihalocarbene to a cyclohexene. In the context of synthesizing 7-chloro-7-phenylbicyclo[4.1.0]heptane, the key reactive intermediate is phenylchlorocarbene. This electrophilic species readily undergoes a [2+1] cycloaddition reaction with the nucleophilic double bond of cyclohexene to yield the target bicyclic framework. The analogous reaction using dichlorocarbene (B158193) generated from chloroform (B151607) is a well-documented and archetypal example of this synthetic approach, yielding 7,7-dichlorobicyclo[4.1.0]heptane. cymitquimica.com

Phenylchlorocarbene (:C(Cl)Ph) is a highly reactive intermediate that is typically generated in situ immediately before its reaction with the alkene. The most common method for its generation mirrors that of dichlorocarbene. libretexts.orgopenstax.org It involves the alpha-elimination from a suitable precursor, typically benzal chloride (also known as benzylidene chloride).

The process is initiated by treating benzal chloride with a strong base. The base abstracts the acidic proton from the carbon atom bearing the two chlorine atoms, forming a trichloromethyl-type anion. This anion is unstable and rapidly eliminates a chloride ion to yield the neutral phenylchlorocarbene species. Benzal chloride itself is often produced industrially via the free-radical chlorination of toluene. google.comyoutube.com

Reaction Scheme: Generation of Phenylchlorocarbene

C₆H₅CHCl₂ + Base → [C₆H₅CCl₂]⁻ + Base-H⁺

[C₆H₅CCl₂]⁻ → :C(Cl)C₆H₅ + Cl⁻

This generation must occur in the presence of the alkene substrate (e.g., cyclohexene) to ensure the carbene is trapped efficiently, minimizing side reactions such as dimerization.

To overcome the challenge of reacting a water-soluble base (like sodium hydroxide) with water-insoluble organic substrates (the carbene precursor and the alkene), phase-transfer catalysis (PTC) is extensively employed. crdeepjournal.org This technique is highly effective for carbene generation and subsequent cyclopropanation, offering high yields and obviating the need for expensive anhydrous solvents or strong organometallic bases. scribd.com

In a typical PTC setup, the reaction is biphasic, consisting of an aqueous solution of a strong base (e.g., 50% NaOH) and an organic phase containing the alkene and the carbene precursor. A phase-transfer catalyst, usually a quaternary ammonium (B1175870) salt such as benzyltriethylammonium chloride, facilitates the reaction. scribd.combartleby.com The catalyst transports hydroxide (B78521) anions (OH⁻) from the aqueous phase into the organic phase. scribd.com Once in the organic phase, the hydroxide ion acts as the base to deprotonate the carbene precursor, initiating the alpha-elimination sequence to generate the carbene, which then reacts with the alkene. scribd.com This method allows the reaction to proceed under mild conditions with high efficiency. researchgate.net

ComponentRole in the ReactionTypical ExamplePhase
Alkene SubstrateReacts with the carbene to form the cyclopropane (B1198618) ring.CyclohexeneOrganic
Carbene PrecursorSource of the carbene upon reaction with a base.Benzal chlorideOrganic
BaseInitiates carbene formation via deprotonation.Sodium Hydroxide (NaOH)Aqueous
Phase-Transfer CatalystTransports the anion (e.g., OH⁻) between phases.Benzyltriethylammonium chlorideInterfacial
SolventDissolves the organic reactants.Chloroform or DichloromethaneOrganic

Stereocontrol in Cyclopropanation Routes

A significant feature of carbene addition to alkenes is its stereospecificity. The reaction is a concerted process where the two new carbon-carbon bonds are formed in a single step. openstax.orgmasterorganicchemistry.com Consequently, the stereochemical arrangement of the substituents on the starting alkene is preserved in the final cyclopropane product. libretexts.orglibretexts.org

If the starting material is a cis-substituted cyclohexene derivative, the resulting bicyclo[4.1.0]heptane will have the substituents in a cis relationship on the cyclohexane (B81311) ring. Conversely, a trans-alkene will yield a trans-substituted product. openstax.orglibretexts.org This stereospecificity is a powerful tool in synthesis, allowing for precise control over the three-dimensional structure of the product by selecting the appropriate stereoisomer of the starting alkene.

Starting Alkene StereochemistryCarbene AdditionProduct Stereochemistry
cis-Disubstituted CyclohexeneConcerted [2+1] Cycloadditioncis-Disubstituted Bicyclo[4.1.0]heptane
trans-Disubstituted Cyclohexenetrans-Disubstituted Bicyclo[4.1.0]heptane

Functionalization Strategies on Pre-formed Bicyclo[4.1.0]heptane Skeletons

An alternative synthetic approach involves the initial formation of the parent bicyclo[4.1.0]heptane (also known as norcarane) skeleton, followed by the introduction of the desired functional groups.

Introduction of Halogen Substituents at the Cyclopropane Ring

The direct introduction of halogen substituents onto the C7 position of a pre-formed bicyclo[4.1.0]heptane ring is synthetically challenging and generally not the preferred method. The high strain of the cyclopropane ring makes it susceptible to cleavage under various reaction conditions. For instance, treatment of bicyclo[4.1.0]heptane with hydrogen chloride does not typically result in substitution but rather leads to the opening of the three-membered ring, yielding a mixture of six- and seven-membered ring chlorides and olefins. researchwithrutgers.com

Therefore, the most effective and controlled method for obtaining 7-halo-bicyclo[4.1.0]heptane derivatives is the cyclopropanation of cyclohexene with the appropriate halo-carbene, as detailed in section 2.1.1. This approach builds the desired halogen substitution directly into the bicyclic core during its formation, avoiding the complications associated with the functionalization of the strained, pre-formed ring system.

Methods for Phenyl Group Incorporation at the C-7 Position

The introduction of a phenyl group at the C-7 position of the bicyclo[4.1.0]heptane scaffold is typically achieved through the cyclopropanation of a phenyl-substituted olefin. A common strategy involves the reaction of a phenyl-substituted cyclohexene with a suitable carbene or carbene equivalent.

One established method begins with the synthesis of 1-phenylcyclohexene. This precursor can be prepared by the Grignard reaction of phenylmagnesium bromide with cyclohexanone, followed by dehydration of the resulting tertiary alcohol. asianpubs.org The subsequent addition of a dihalocarbene, such as dibromocarbene (CHBr₃), to 1-phenylcyclohexene yields a 7,7-dihalo-1-phenylbicyclo[4.1.0]heptane derivative. asianpubs.orgresearchgate.net This gem-dihalocyclopropane can then serve as a precursor for further modifications. For instance, treatment with methyllithium (B1224462) can lead to the formation of a tricyclo[4.1.0.0²˒⁷]heptane system through intramolecular C-H insertion. researchgate.netresearchgate.net

The direct synthesis of a 7-chloro-7-phenyl derivative can be envisioned through the reaction of a phenyl-substituted cyclohexene with a chlorophenylcarbene, although the more common route involves the initial formation of a gem-dihalo derivative which may not be the target compound but illustrates the principle of C-7 functionalization. The key step is the cycloaddition reaction where the phenyl-bearing carbon of the carbene becomes the C-7 of the bicyclic system.

Table 1: Synthesis of Phenyl-Substituted Bicyclo[4.1.0]heptane Precursors
Starting MaterialReagentsProductReference
1-PhenylcyclohexeneCHBr₃, KOtBu7,7-Dibromo-1-phenylbicyclo[4.1.0]heptane asianpubs.org
1-PhenylcyclohexeneDibromocarbeneDibromocarbene adduct of 1-phenyl-1-cyclohexene researchgate.net

Divergent Synthetic Pathways to Analogous Bicyclo[4.1.0]heptanes

The bicyclo[4.1.0]heptane core is a prevalent motif in various biologically active molecules, including natural products and pharmaceutical agents. nih.gov Consequently, numerous synthetic routes have been developed to access this scaffold, demonstrating significant chemical diversity. nih.govrsc.orgnih.govtesisenred.net

One versatile method is the Corey-Chaykovsky cyclopropanation . This reaction involves the use of sulfur ylides to convert α,β-unsaturated ketones, such as masked o-benzoquinones (MOBs), into the corresponding cyclopropyl (B3062369) ketones. researchgate.net This approach allows for the generation of highly functionalized bicyclo[4.1.0]heptenones with good regioselectivity. researchgate.net

Another significant area involves the synthesis of carbocyclic nucleoside analogs built on a bicyclo[4.1.0]heptane template. researchgate.netacs.org These complex syntheses often start from readily available materials like 1,4-cyclohexanedione (B43130) and involve multiple stereoselective steps. researchgate.net Key transformations can include asymmetric transfer hydrogenation, diastereoselective allylic oxidation, and hydroboration reactions to construct the functionalized bicyclic system. researchgate.netacs.org

Ring-opening reactions of more strained polycyclic systems also provide a pathway to bicyclo[4.1.0]heptane derivatives. For example, the treatment of 1-phenyltricyclo[4.1.0.0²˒⁷]heptane with silica (B1680970) gel (SiO₂) can induce a rearrangement to yield ring-opened products such as 1-phenylbicyclo[4.1.0]hept-2-ene and 2-phenylbicyclo[4.1.0]hept-2-ene. asianpubs.orgresearchgate.net This highlights how different substitution patterns on the bicyclo[4.1.0]heptane ring can be achieved through the rearrangement of isomeric precursors.

Broader synthetic strategies for constructing the bicyclo[4.1.0]heptane framework include:

Transition-metal catalysis

Organic catalysis

Free radical-mediated cyclization reactions nih.gov

These methods encompass both intramolecular and intermolecular cyclization strategies, offering a wide range of options for synthesizing bicyclo[4.1.0]heptanes, as well as their nitrogen (azabicyclo[4.1.0]heptanes) and oxygen (oxabicyclo[4.1.0]heptanes) containing analogs. nih.gov

Table 2: Divergent Synthetic Routes to Bicyclo[4.1.0]heptane Analogs
Synthetic StrategyKey Precursors/Reaction TypeResulting ScaffoldReference
Corey-Chaykovsky ReactionMasked o-benzoquinones (MOBs) and sulfur ylidesFunctionalized bicyclo[4.1.0]heptenones researchgate.net
Asymmetric SynthesisCyclohexenone derivatives, multi-step synthesisBicyclo[4.1.0]heptane nucleoside analogs researchgate.net
Ring-Opening Rearrangement1-Phenyltricyclo[4.1.0.0²˒⁷]heptanePhenyl-substituted bicyclo[4.1.0]heptenes asianpubs.orgresearchgate.net
General Cyclization MethodsIntramolecular and intermolecular cyclizationsBicyclo[4.1.0]heptanes and hetero-analogs nih.gov

Reactivity and Transformation Pathways of 7 Chloro 7 Phenylbicyclo 4.1.0 Heptane

Cyclopropane (B1198618) Ring-Opening Reactions

The high ring strain of the cyclopropane moiety in 7-chloro-7-phenylbicyclo[4.1.0]heptane, estimated to be approximately 28 kcal/mol, makes it susceptible to cleavage under various reaction conditions. researchgate.net These ring-opening reactions provide a synthetic entry to functionalized cycloheptane (B1346806) derivatives. The course of these reactions is largely dictated by the nature of the reagents employed, leading to either electrophilically or nucleophilically initiated pathways.

Acid-Catalyzed Ring-Opening Mechanisms

Under acidic conditions, the cyclopropane ring of bicyclo[4.1.0]heptane derivatives can be activated towards cleavage. This process is typically initiated by an electrophile, leading to the formation of carbocationic intermediates that can then be trapped by nucleophiles.

The acid-catalyzed ring-opening of cyclopropanes is initiated by the interaction of the cyclopropane ring with an electrophile, such as a proton from a Brønsted acid or a Lewis acid. This electrophilic activation leads to the cleavage of a C-C bond and the formation of a carbocationic intermediate. In the case of 7-phenyl-substituted bicyclo[4.1.0]heptanes, the phenyl group plays a crucial role in stabilizing the resulting carbocation through resonance.

Studies on the chloropalladation of 7-methylene-1-phenylbicyclo[4.1.0]heptane in methanol (B129727) provide evidence for the formation of an organopalladium species with significant carbonium ion character on the cyclopropane ring during the ring-opening process. This supports the general concept of carbocationic intermediates in electrophile-induced ring-openings of this bicyclic system. The stability of these intermediates is a key factor in determining the reaction pathway.

The regioselectivity of the acid-catalyzed ring-opening is governed by the formation of the most stable carbocationic intermediate. For 7-phenylbicyclo[4.1.0]heptane derivatives, cleavage of the C1-C7 or C6-C7 bond is favored as this allows for the formation of a benzylic carbocation, which is stabilized by the adjacent phenyl group.

The stereochemistry of the ring-opening process is also a critical aspect. The solvolysis of 7,7-dihalobicyclo[4.1.0]heptanes often proceeds with the expulsion of the endo-halogen atom. smolecule.com The ring-opening of the resulting cyclopropyl (B3062369) cation is predicted by Woodward-Hoffmann rules to occur in a disrotatory manner for a two-electron system. smolecule.com This implies a concerted process where the departure of the leaving group and the ring-opening occur simultaneously. smolecule.com The substituents that are cis to the leaving group rotate inward, while those trans to the leaving group rotate outward. smolecule.com

In the palladium-catalyzed hydrogenolysis of related 7-fluoro-1-phenylbicyclo[4.1.0]heptanes, the cleavage of the cyclopropane ring occurs selectively at the C1–C6 bond.

The substituents at the C7 position, namely the chlorine atom and the phenyl group, have a profound influence on the reactivity and regioselectivity of the ring-opening. The phenyl group, with its ability to stabilize a positive charge at the benzylic position, strongly directs the cleavage to the C1-C7 or C6-C7 bonds in electrophilic reactions.

The chlorine atom, being an electron-withdrawing group, can also influence the stability of the carbocationic intermediate. In related systems, such as ortho-substituted phenylcarbenes, halogen substituents have been shown to raise the activation barrier for ring expansion. whiterose.ac.uk This effect is attributed to a combination of mesomeric and steric interactions with the reactive center. whiterose.ac.uk

The following table summarizes the influence of different substituents on the ring-opening pathways of related bicyclo[4.1.0]heptane systems.

Substituent at C7Reaction ConditionsObserved EffectReference
PhenylElectrophilic (e.g., Hg(OAc)₂)Stabilizes carbocation, directs regioselectivity of ring cleavage. researchgate.net
FluoroPd-catalyzed hydrogenolysisInfluences rate and stereoselectivity of C-C bond cleavage.
Endo-halogenSilver ion-assisted solvolysisPreferential expulsion of the endo-halogen. smolecule.com smolecule.com

Nucleophilic Ring-Opening Reactions

The reaction of this compound with nucleophiles can also lead to ring-opening, although the mechanisms are distinct from the acid-catalyzed pathways. The presence of the chlorine atom at C7 facilitates nucleophilic substitution reactions. smolecule.com

Several mechanisms can be envisaged for the nucleophilic ring-opening of this compound. Given the steric hindrance at the C7 position, a direct S(_N)2-type backside attack might be difficult.

An alternative pathway, observed in the reaction of gem-dihalocyclopropanes with bases, involves an initial elimination of HCl to form a highly strained cyclopropene (B1174273) intermediate. This intermediate would then be readily attacked by a nucleophile, leading to ring-opened products. For instance, the treatment of 7,7-dichlorobicyclo[4.1.0]heptane with potassium tert-butoxide in dimethyl sulfoxide (B87167) results in the formation of ring-opened products. smolecule.com

Another possibility is a second-order nucleophilic substitution reaction. Studies on the alkylation of a cobalt(I) species with 7-chlorobicyclo[4.1.0]heptane suggest a nucleophilic substitution mechanism. core.ac.uk

The following table presents examples of reactions of related bicyclo[4.1.0]heptane derivatives with nucleophiles.

SubstrateNucleophile/BaseSolventMajor Product TypeReference
7,7-Dichlorobicyclo[4.1.0]heptanePotassium tert-butoxideDMSORing-opened products (e.g., ethylbenzene) smolecule.com
7-Chlorobicyclo[4.1.0]heptanePyridine(bis(salicylaldehyde)ethylenediiminato)cobalt(I)-Alkylcobalt(III) compound (substitution product) core.ac.uk
7,7-Dibromobicyclo[4.1.0]heptaneSilver acetate (B1210297)Acetic acidRing-expanded product (cis-2-bromo-3-acetoxycyclohept-1-ene) smolecule.com smolecule.com
Role of Ring Strain in Enhancing Reactivity

The reactivity of this compound is fundamentally influenced by the significant ring strain inherent in its bicyclic structure, which incorporates a cyclopropane ring fused to a cyclohexane (B81311) ring. The cyclopropane ring is characterized by C-C-C bond angles of approximately 60°, a significant deviation from the ideal sp³ bond angle of 109.5°. This angular distortion, coupled with torsional strain from eclipsed hydrogens, results in a high degree of strain energy.

This stored potential energy makes the molecule susceptible to reactions that lead to the opening of the three-membered ring, as this process relieves the strain and is therefore thermodynamically favorable. smolecule.comthieme-connect.de Reactions involving the cleavage of the cyclopropane C-C bonds are common for this class of compounds, as they provide a pathway to more stable, less strained structures. The presence of the phenyl and chloro substituents at the C7 position further influences the electronic properties and the specific pathways of these strain-release-driven reactions. smolecule.com

Radical-Mediated Ring-Opening Processes

This compound can undergo ring-opening through processes involving radical intermediates. smolecule.com These reactions are typically initiated by the homolytic cleavage of a bond to form a radical species, which then propagates a reaction cascade leading to the opening of the strained cyclopropane ring. Such pathways are distinct from ionic or concerted thermal reactions and represent a significant area of cyclopropane chemistry. beilstein-journals.org

Generation and Reactivity of Radical Intermediates

The generation of a radical intermediate from this compound typically begins with the homolytic cleavage of the carbon-chlorine bond at the C7 position. This step can be initiated by thermolysis, photolysis, or the use of a radical initiator. The resulting species is the 7-phenylbicyclo[4.1.0]heptan-7-yl radical.

This tertiary radical is stabilized by resonance with the adjacent phenyl group. The significant ring strain of the bicyclo[4.1.0]heptane system drives the subsequent reaction of this intermediate. The radical can undergo a rapid β-scission, where one of the internal C-C bonds of the cyclopropane ring cleaves. This ring-opening process leads to the formation of a more stable, less strained cycloheptenyl radical, effectively transferring the radical center and relieving the ring strain.

Stereochemical Outcomes of Radical Additions

The stereochemistry of the products resulting from radical additions involving this compound is dictated by the structure of the intermediates and the reaction pathways. While specific studies on this exact compound are not detailed, analogies can be drawn from similar systems undergoing radical processes. For instance, thermal rearrangements of related vinylcyclopropanes that proceed through diradical intermediates show stereochemical outcomes dependent on the conformational path of the intermediate. capes.gov.br

In a radical ring-opening scenario, if the initially formed 7-phenylbicyclo[4.1.0]heptan-7-yl radical has a specific stereochemistry, this information may or may not be retained in the final product. The planarity or rapid inversion of the radical center, combined with the conformational dynamics of the ring-opened intermediate, can lead to a mixture of stereoisomers. The final stereochemical outcome often depends on the relative rates of radical propagation, trapping, and conformational isomerization.

Rearrangement Reactions

Beyond radical pathways, this compound is susceptible to various rearrangement reactions, driven primarily by the release of ring strain. These transformations can be induced by thermal energy or promoted by the action of Lewis acids, leading to structurally different isomers.

Thermal Rearrangements

When subjected to heat, this compound can undergo thermal isomerization. smolecule.com Studies on analogous gem-dihalobicyclo[4.1.0]heptanes and substituted phenylcyclopropanes suggest that these rearrangements often proceed through the cleavage of one of the cyclopropane C-C bonds to form a diradical intermediate. capes.gov.brgoogle.comresearchgate.net

For this compound, the process would likely involve the homolytic cleavage of the C1-C6 or C1-C7 bond. The resulting diradical intermediate is stabilized by the phenyl group. This intermediate can then undergo re-closure to form an isomeric bicyclo[4.1.0]heptane or rearrange further to yield different cyclic or acyclic products. A well-known analogous reaction is the vinylcyclopropane-cyclopentene rearrangement, which proceeds through a diradical intermediate to form a five-membered ring. capes.gov.br

Lewis Acid-Mediated Rearrangements

Lewis acids can effectively promote the rearrangement of this compound by facilitating the formation of a carbocationic intermediate. purdue.edu The Lewis acid coordinates with the chlorine atom, weakening the C-Cl bond and promoting its heterolytic cleavage. This generates the 7-phenylbicyclo[4.1.0]heptan-7-yl cation.

This carbocation is highly unstable due to the inherent ring strain of the bicyclic system. To alleviate this strain, the cation undergoes rapid rearrangement. doi.org This can involve the cleavage of an adjacent C-C bond of the cyclopropane ring, leading to a ring-expanded cycloheptenyl cation or other isomeric structures. The reaction of related halocyclopropanes with silver ions (a Lewis acid) is known to induce such rearrangements. researchgate.net Similarly, other acids like silica (B1680970) gel have been shown to catalyze the ring-opening of related phenyl-substituted bicyclo[4.1.0]heptane systems. asianpubs.orgresearchgate.net

Interactive Table of Reactions

Reaction TypeInitiator/CatalystKey IntermediatePrimary Outcome
Radical Ring-OpeningHeat / Light7-phenylbicyclo[4.1.0]heptan-7-yl radicalRing-opening to form cycloheptenyl radical
Thermal RearrangementHeat (Thermolysis)Diradical speciesIsomerization
Lewis Acid RearrangementLewis Acid (e.g., Ag⁺)7-phenylbicyclo[4.1.0]heptan-7-yl cationRing-opening or ring-expansion

Isomerization and Skeletal Reorganizations

The bicyclo[4.1.0]heptane framework is susceptible to various isomerization and rearrangement reactions, which are often driven by the release of ring strain. rsc.org These transformations can be initiated thermally, photochemically, or through catalysis, and may proceed through ionic, radical, or concerted mechanisms. rsc.org

Thermal rearrangements are a notable feature of substituted bicyclo[4.1.0]heptane systems. For instance, the closely related compound 1-ethenyl-7-exo-phenylbicyclo[4.1.0]heptane undergoes a thermal vinylcyclopropane−cyclopentene rearrangement at 220 °C. capes.gov.br This reaction primarily proceeds with retention of configuration to form 7-exo-phenylbicyclo[4.3.0]non-1(9)-ene. capes.gov.br The reaction is understood to occur through both suprafacial,retention and antarafacial,retention pathways, with the former being dominant. capes.gov.br Such rearrangements highlight the potential for thermally induced skeletal reorganization in this compound, potentially leading to ring-expanded or alternative bicyclic systems.

Cationic intermediates, which can be generated from this compound via ionization of the C-Cl bond, are also prone to skeletal rearrangements. Studies on the conversion of 7-aryl-1,6-enynes have shown the involvement of bicyclo[4.1.0]heptyl cations as intermediates that undergo reversible alkyl migrations to form other bicyclic cations, such as those with bicyclo[3.2.0] or bicyclo[3.1.1] skeletons. acs.org This suggests that reactions of this compound proceeding through a carbocation at C-7 could lead to a mixture of isomeric products with different ring structures.

The table below summarizes rearrangement types observed in related bicyclo[4.1.0]heptane systems.

Rearrangement TypePrecursor System ExampleConditionsResulting Skeleton
Vinylcyclopropane-Cyclopentene1-Ethenyl-7-phenylbicyclo[4.1.0]heptane capes.gov.brThermal (220 °C)Bicyclo[4.3.0]nonene capes.gov.br
Cationic Skeletal MigrationBicyclo[4.1.0]heptyl cation acs.orgAcid-catalyzedBicyclo[3.2.0]heptyl and Bicyclo[3.1.1]heptyl cations acs.org
Thermal IsomerizationTricyclo[4.1.0.0(2,7)]heptane nih.govThermal(E,Z)-1,3-Cycloheptadiene nih.gov

Substitution Reactions at the C-7 Position

The carbon atom at the C-7 position is a tertiary, benzylic, and cyclopropyl carbon, making it a focal point for substitution reactions. The chlorine atom serves as a competent leaving group, facilitating reactions with both nucleophiles and electrophiles, although the pathways for each differ significantly.

Nucleophilic substitution of the chlorine atom in this compound is a characteristic reaction. Given the tertiary nature of the C-7 carbon and the potential for resonance stabilization of the resulting carbocation by the adjacent phenyl group, the reaction mechanism is expected to have significant Sₙ1 character.

Solvolysis is a primary example of such a nucleophilic substitution, where the solvent acts as the nucleophile. The process would involve the initial, rate-determining ionization of the C-Cl bond to form a 7-phenylbicyclo[4.1.0]heptan-7-yl cation. This cation is stabilized by the phenyl group, facilitating its formation. Subsequent attack by a solvent molecule (e.g., water, alcohol) would yield the corresponding substitution product. Due to the steric hindrance around the C-7 position, a direct backside attack typical of an Sₙ2 mechanism is highly unlikely.

Direct electrophilic substitution at the C-7 carbon by replacing the chlorine atom is not a feasible pathway. Instead, electrophilic attack on this compound occurs at two other primary sites: the phenyl ring and the cyclopropane ring.

The phenyl group can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts alkylation/acylation). The bicyclo[4.1.0]heptyl substituent would act as an activating, ortho-, para-directing group.

More characteristic of the bicyclo[4.1.0]heptane system is the electrophilic attack on the strained bonds of the cyclopropane ring. thieme-connect.de The C1-C6 and C1-C7/C6-C7 bonds possess significant p-character and can react with electrophiles in a manner analogous to alkenes. This typically leads to the opening of the three-membered ring to form functionalized cycloheptene (B1346976) derivatives. thieme-connect.de For example, reactions with mercury(II) salts (oxymercuration) or halogens can induce ring-opening. thieme-connect.de

Elimination Reactions

In concert with Sₙ1-type substitution reactions, elimination of hydrogen chloride (HCl) is an expected and often competing pathway, particularly under solvolytic or basic conditions. The formation of the 7-phenylbicyclo[4.1.0]heptan-7-yl cation intermediate can be followed by the removal of a proton from an adjacent carbon atom to form an alkene.

Several elimination products are possible, depending on which proton is abstracted. Removal of a proton from the C-1 or C-6 position of the bicyclo[4.1.0]heptane ring would lead to the formation of 7-phenylbicyclo[4.1.0]hept-1(7)-ene or 7-phenylbicyclo[4.1.0]hept-6-ene, respectively. Alternatively, rearrangement followed by elimination could lead to various phenyl-substituted cycloheptadienes, driven by the formation of a more stable, conjugated π-system.

The table below illustrates potential elimination products.

Potential Products from Elimination Reactions
Product Name Structure Pathway
7-Phenylbicyclo[4.1.0]hept-1(7)-ene A phenyl-substituted norcarene with an exocyclic double bond. Direct E1 elimination

Cycloaddition Chemistry Involving the Bicyclo[4.1.0]heptane System

The strained cyclopropane ring of the bicyclo[4.1.0]heptane system enables it to participate in reactions that are mechanistically related to cycloadditions. These reactions typically involve the cleavage of one of the strained C-C bonds and the addition of a reagent across the termini.

Organometallic reagents, particularly palladium complexes, have been shown to react with derivatives of this system. For example, the chloropalladation of 7-methylene-1-phenylbicyclo[4.1.0]heptane with a palladium(II) salt in methanol proceeds via the opening of the cyclopropane ring. doi.org This reaction provides evidence for an intermediate organopalladium species with carbocation character, which is then trapped by the solvent. doi.org This transformation can be viewed as a formal [σ2+π2] addition of the Pd-Cl bond across a C-C bond of the cyclopropane and the exocyclic double bond, leading to a ring-expanded product.

Acid-catalyzed reactions also lead to ring-opening, which can be considered a formal addition of the acid across a C-C bond. For instance, a closely related compound, 7-chloro-7-fluoro-1-phenylbicyclo[4.1.0]heptane, is known to undergo a dechlorinative ring opening under acidic conditions. thieme-connect.de Such reactions underscore the high ring strain of the bicyclic system and its propensity to react in ways that relieve this strain.

Stereochemical Aspects and Conformational Analysis

Diastereoselectivity in Synthesis and Transformations

The synthesis of the 7-Chloro-7-phenylbicyclo[4.1.0]heptane skeleton typically involves the addition of a chlorophenylcarbene equivalent to cyclohexene (B86901). This cyclopropanation reaction can result in the formation of two diastereomers, depending on the orientation of the substituents on the newly formed cyclopropane (B1198618) ring relative to the cyclohexane (B81311) ring. The substituents at C7 can be arranged in an endo or exo configuration.

The diastereoselectivity of this process is governed by steric and electronic factors during the carbene addition. The approach of the carbene to the cyclohexene double bond is influenced by the facial bias created by the conformation of the cyclohexene ring. In substituted cyclohexenes, the incoming carbene will preferentially add to the less sterically hindered face, leading to a predominant diastereomer.

Transformations of existing bicyclo[4.1.0]heptane systems also proceed with varying degrees of diastereoselectivity. For instance, reactions involving the modification of substituents on the six-membered ring are directed by the existing stereochemistry of the cyclopropane fusion. The rigid bicyclic structure often dictates that incoming reagents will attack from the less hindered convex (exo) face of the molecule. In the synthesis of related bicyclo[4.1.0]heptane derivatives, high diastereoselectivity has been achieved in key steps such as allylic oxidation and hydroboration reactions on functionalized precursors. nih.govacs.org The choice of reagents and reaction conditions is critical in controlling these outcomes. For example, organozinc carbenoids derived from aromatic aldehydes have been used to cyclopropanate olefins, with the resulting syn/anti (analogous to endo/exo) ratio being dependent on reaction additives like zinc chloride. ucl.ac.uk

Table 1: Factors Influencing Diastereoselectivity in Bicyclo[4.1.0]heptane Synthesis
FactorInfluence on DiastereoselectivityExample Reaction TypeExpected Predominant Isomer
Steric Hindrance of SubstrateCarbene/reagent approaches the less hindered face of the alkene.Cyclopropanation of a substituted cyclohexene.Anti addition relative to the largest substituent.
Chiral Catalyst/AuxiliaryCreates a chiral environment, favoring one diastereomeric transition state over another.Asymmetric cyclopropanation.Depends on the specific catalyst and ligand configuration.
Reaction TemperatureLower temperatures generally increase selectivity by favoring the transition state with the lowest activation energy.Various addition and cyclization reactions.Higher ratio of the thermodynamically favored product.
Solvent EffectsCan influence the conformation of the substrate and the stability of transition states.Nucleophilic additions and rearrangements.Solvent polarity can alter diastereomeric ratios.

Enantioselective Approaches to Chiral this compound Derivatives

Given that this compound is chiral, the development of enantioselective synthetic routes is of significant interest. Such methods aim to produce a single enantiomer of the target molecule, which is crucial for applications where specific stereoisomers exhibit desired activities.

One of the most powerful strategies for the enantioselective synthesis of bicyclo[4.1.0]heptane derivatives is the use of transition-metal catalysis. researchgate.net Catalytic systems based on rhodium, gold, or palladium, combined with chiral ligands, can mediate the asymmetric cyclopropanation of alkenes. For example, gold-catalyzed cycloisomerization of 1,6-enynes has been shown to produce chiral 3-azabicyclo[4.1.0]hept-4-enes with good enantioselectivities. strath.ac.uk These methodologies could potentially be adapted for the asymmetric synthesis of this compound from cyclohexene and a suitable carbene precursor.

Another approach involves the use of chiral auxiliaries. A chiral auxiliary can be temporarily attached to the substrate, direct the stereochemical course of a reaction, and then be removed. This strategy has been successfully employed in asymmetric aza-Diels-Alder reactions to synthesize chiral azabicyclo[2.2.1]heptane derivatives, demonstrating the principle of auxiliary-controlled stereoselection. researchgate.net Similarly, a chiral auxiliary on the cyclohexene precursor could direct the facial selectivity of the chlorophenylcarbene addition. Highly stereoselective routes to enantiomerically pure functionalized bicyclo[4.1.0]heptyl intermediates have been established, underscoring the feasibility of these approaches. nih.govacs.org

Table 2: Summary of Enantioselective Strategies for Bicyclo[4.1.0]heptane Synthesis
StrategyDescriptionKey ComponentsPotential Outcome
Asymmetric CatalysisA chiral catalyst creates a chiral environment that favors the formation of one enantiomer over the other.Transition metals (e.g., Rh, Au, Pd) and chiral ligands. researchgate.netstrath.ac.ukHigh enantiomeric excess (ee%) of the desired product.
Chiral Auxiliary ControlA chiral group is temporarily attached to the starting material to direct the stereochemistry of the key reaction.Removable chiral molecules (e.g., chiral alcohols, amines). researchgate.netHigh diastereomeric excess, which translates to high ee% after auxiliary removal.
DesymmetrizationA prochiral or meso starting material is converted into a chiral product through an enantioselective reaction.Chiral reagents or catalysts acting on a symmetric substrate.Formation of a single enantiomer from a non-chiral precursor.

Conformational Dynamics of the Bicyclo[4.1.0]heptane Skeleton

The bicyclo[4.1.0]heptane system, also known as norcarane, consists of a cyclohexane ring fused to a cyclopropane ring. The conformational dynamics of this skeleton are dominated by the constraints imposed by the fused three-membered ring. The fusion is typically cis, as a trans fusion would introduce an excessive amount of ring strain, making the molecule highly unstable. quora.com

The six-membered ring in bicyclo[4.1.0]heptane is forced out of its preferred chair conformation. Instead, it adopts a more flattened boat or twist-boat-like conformation to accommodate the fused cyclopropane. quora.com This conformational preference minimizes the torsional strain that would arise in a chair conformation due to the geometry of the fused ring. quora.com The molecule is not static and undergoes rapid conformational inversion between equivalent boat-like forms at room temperature.

In this compound, the substituents at the C7 position further influence these dynamics. The bulky phenyl group and the chloro atom can exist in two diastereomeric arrangements: endo (pointing towards the six-membered ring) and exo (pointing away from it). The relative stability of the endo and exo isomers is determined by steric interactions between the C7 substituents and the hydrogens on the cyclohexane portion of the molecule. Generally, the less sterically demanding arrangement is favored. The conformational flexibility of the six-membered ring allows it to pucker in a way that minimizes these non-bonded interactions.

Influence of Stereochemistry on Reaction Pathways

The defined stereochemistry of this compound isomers has a profound impact on their reactivity and the pathways of subsequent chemical transformations. The endo or exo orientation of the chloro and phenyl groups at C7 dictates the accessibility of the reaction center and can influence the stereoelectronic requirements of a reaction.

For example, in a nucleophilic substitution reaction at C7, the trajectory of the incoming nucleophile is controlled by the steric hindrance imposed by the bicyclic framework. An S_N2 reaction would require a backside attack, which may be sterically hindered depending on the isomer. For the exo-chloro isomer, a backside attack from the endo face could be impeded by the ring. Conversely, for the endo-chloro isomer, attack from the exo face is more open. If the reaction proceeds through an S_N1 mechanism, it would involve the formation of a planar carbocation at C7. The subsequent attack by a nucleophile would likely occur from the less hindered exo face, potentially leading to a mixture of products but often favoring the thermodynamically more stable isomer.

Ring-opening reactions of the cyclopropane moiety are also highly dependent on stereochemistry. These reactions are often governed by stereoelectronic effects, where the orbitals of the breaking bond must align with the orbitals of an adjacent π-system or participating group. The thermal isomerization of related vinylcyclopropane-cyclopentene systems, for instance, follows a specific conformational course dictated by orbital symmetry rules. researchgate.net Similarly, the stereochemistry of this compound would control the outcome of rearrangements, whether they are thermally induced, acid-catalyzed, or metal-mediated. researchgate.net The relative orientation of the phenyl group and the cyclopropane bonds could facilitate or hinder specific rearrangement pathways.

Computational and Theoretical Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in modeling the electronic environment of complex molecules. Such calculations for bicyclo[4.1.0]heptane derivatives reveal how the fusion of a cyclopropane (B1198618) ring and a cyclohexane (B81311) ring, along with substituents at the C7 position, dictates the molecule's stability and reactivity.

The bicyclo[4.1.0]heptane framework is inherently strained due to the presence of the three-membered cyclopropane ring. The total strain energy is a composite of angle strain from the deviation of bond angles from ideal values and torsional strain. Computational methods allow for the quantification of this strain energy by comparing the calculated enthalpy of formation with that of a hypothetical strain-free reference molecule. swarthmore.edu For the parent bicyclo[4.1.0]heptane (norcarane), the strain energy is significant and is a driving force for many of its characteristic reactions, particularly ring-opening processes. swarthmore.edunist.gov

The electronic structure of the cyclopropane ring is often described by the Walsh orbital model, which depicts a set of molecular orbitals with significant p-character on the exterior of the ring and s-character directed towards the center. These high-lying Walsh orbitals can engage in significant hyperconjugative interactions with adjacent substituents and bonds. nih.govresearchgate.net In 7-Chloro-7-phenylbicyclo[4.1.0]heptane, the Walsh orbitals of the cyclopropane ring are expected to interact with the π-system of the phenyl group and the orbitals of the chlorine atom. Furthermore, these orbitals can activate adjacent C-H bonds, influencing their reactivity towards processes like hydrogen atom abstraction (HAT). nih.govresearchgate.net Computational studies on related systems have shown that hyperconjugative interactions between the Walsh orbitals and the σ* orbitals of neighboring C-H bonds can lead to selective activation of these bonds. nih.gov

Table 1: Representative Strain Energies of Bicyclic Hydrocarbons

Compound Strain Energy (kcal/mol)
Bicyclo[4.1.0]heptane 41.5
Bicyclo[3.1.0]hexane 40.9
Bicyclo[2.1.0]pentane 57.4
Norbornadiene 28.2

Note: Data is based on computational studies of related hydrocarbon frameworks and serves as a reference for the expected strain in the this compound system. Actual values for the target molecule may vary based on substitution.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comfiveable.mewikipedia.orglibretexts.org The energies and spatial distributions of the HOMO and LUMO of this compound will be influenced by both the bicyclic framework and the electronic properties of the chloro and phenyl substituents.

The phenyl group, with its π-system, will likely contribute to raising the energy of the HOMO and lowering the energy of the LUMO, thereby narrowing the HOMO-LUMO gap and increasing the molecule's polarizability and reactivity. The chlorine atom, being electronegative, will have a more complex influence, potentially lowering the energy of both frontier orbitals. FMO analysis can be used to predict the regioselectivity and stereoselectivity of reactions such as cycloadditions and nucleophilic substitutions. fiveable.mewikipedia.org For instance, in a reaction with a nucleophile, the attack would be predicted to occur at the carbon atom with the largest LUMO coefficient. Conversely, in a reaction with an electrophile, the site with the largest HOMO coefficient would be the most reactive.

Transition State Analysis for Ring-Opening and Rearrangement Processes

Theoretical calculations are particularly valuable for mapping the potential energy surfaces of chemical reactions, allowing for the identification and characterization of transition states. nih.gov For this compound, key reactions include ring-opening of the cyclopropane moiety and subsequent rearrangements. These processes can be initiated thermally, photochemically, or through catalysis. scispace.comresearchgate.netacs.org

Computational studies on platinum-catalyzed rearrangements of bicyclic cyclopropane derivatives have shown that the reaction proceeds through an oxidative addition of a C-C bond to the metal center, forming a platinacyclobutane intermediate. nih.gov The subsequent cleavage of this intermediate leads to the ring-opened product. Transition state analysis for such a process in this compound would involve locating the transition state structure for the initial C-C bond cleavage, which is often the rate-determining step. The presence of the phenyl and chloro substituents at C7 would be expected to significantly influence the stability of any intermediates and the energy barrier of the transition state. For example, the phenyl group could stabilize a developing positive charge in a cationic ring-opening process, while the chlorine atom could influence the reaction pathway through both steric and electronic effects.

Mechanistic Probes through Deuterium (B1214612) Labeling Studies

A hypothetical deuterium labeling study on this compound could involve the synthesis of isotopologues with deuterium at specific positions on the cyclohexane ring or the phenyl group. The distribution of deuterium in the products of a ring-opening or rearrangement reaction would help to distinguish between concerted and stepwise mechanisms, and to identify which bonds are broken and formed. iitd.ac.in

Elucidation of Reaction Intermediates

The reactions of 7-substituted bicyclo[4.1.0]heptanes can proceed through a variety of reactive intermediates, including carbenes, radicals, and cations. Computational studies are essential for predicting the structure and stability of these transient species.

In reactions involving the elimination of HCl from this compound, a phenylchlorocarbene intermediate could be formed. The subsequent reactions of this carbene, such as intramolecular C-H insertion or intermolecular cycloaddition, would determine the final product distribution.

Radical intermediates are also plausible, particularly in reactions initiated by radical initiators or photolysis. The 1-bicyclo[4.1.0]heptanylmethyl radical has been studied computationally and is known to undergo rapid ring-opening to form a seven-membered ring radical. acs.org The presence of the phenyl and chloro substituents at C7 in this compound would influence the stability and reactivity of any radical intermediates formed at this position.

Cationic intermediates are often implicated in the solvolysis and ring-opening reactions of halocyclopropanes. scispace.com The solvolysis of this compound would likely proceed through a cyclopropyl (B3062369) cation intermediate. The stability of this cation would be significantly enhanced by the adjacent phenyl group through resonance delocalization. Computational studies on the oxidation of 1-methylbicyclo[4.1.0]heptane have provided evidence for the involvement of cationic intermediates, which lead to rearranged products. nih.gov The detection of such rearranged products in reactions of this compound would provide strong evidence for the intermediacy of cations.

Table 2: Potential Reaction Intermediates in the Chemistry of this compound

Intermediate Type Potential Formation Pathway Expected Subsequent Reactions
Phenylchlorocarbene Base-induced elimination of HCl Intramolecular C-H insertion, Cycloaddition
7-Phenylbicyclo[4.1.0]hept-7-yl radical Radical initiation (e.g., with AIBN/Bu3SnH) Ring-opening, Hydrogen abstraction
7-Phenylbicyclo[4.1.0]hept-7-yl cation Solvolysis, Lewis acid catalysis Ring-opening, Nucleophilic attack, Rearrangement

Note: This table is a theoretical prediction based on the chemistry of analogous compounds.

Applications in Advanced Organic Synthesis and Methodological Development

7-Chloro-7-phenylbicyclo[4.1.0]heptane as a Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis, primarily due to the reactivity of the C-Cl bond at the C7 position. This bond is susceptible to both substitution and elimination reactions, providing pathways to a variety of other functionalized bicyclo[4.1.0]heptane derivatives. smolecule.com

The chlorine atom can be displaced by a range of nucleophiles to introduce new functional groups at the bridgehead-like position. Furthermore, elimination reactions can be induced to form unsaturated bicyclic systems. The reactivity of this compound is analogous to other halogenated bicycloalkanes, where the choice of reagents and reaction conditions can selectively favor either substitution or elimination pathways.

A notable transformation that underscores the utility of related gem-halophenylbicyclo[4.1.0]heptanes as synthetic intermediates is the hydrogenolysis of 7-chloro-7-fluoro-1-phenylbicyclo[4.1.0]heptane. thieme-connect.de In this reaction, catalytic hydrogenation over palladium oxide can selectively remove the halogen atoms, providing access to the parent 7-phenylbicyclo[4.1.0]heptane scaffold. This type of transformation highlights the potential of this compound to act as a precursor to dehalogenated phenyl-substituted bicyclo[4.1.0]heptanes. Such reactions are valuable for introducing specific stereochemistry at the C7 position, which can then be retained in subsequent synthetic steps.

Building Blocks for Complex Organic Molecules

The bicyclo[4.1.0]heptane framework is a key structural motif in numerous biologically active compounds and natural products. researchgate.net Consequently, functionalized derivatives such as this compound are attractive starting materials for the synthesis of more complex molecular architectures. For instance, novel bicyclo[4.1.0]heptane and bicyclo[3.1.0]hexane derivatives have been synthesized and evaluated as melanin-concentrating hormone receptor R1 (MCH R1) antagonists, which are of interest for the potential treatment of obesity. researchgate.netnih.gov The synthesis of such complex molecules often relies on the strategic functionalization of a core bicyclic scaffold.

While direct examples of the total synthesis of complex natural products starting from this compound are not extensively documented, its potential as a building block is evident. The phenyl group offers a site for further aromatic substitution reactions, while the chloro-substituted cyclopropane (B1198618) ring can undergo a variety of transformations, including ring-opening and rearrangement reactions, to generate more elaborate carbocyclic and heterocyclic systems. The development of methods for the synthesis of functionalized azabicyclo[4.1.0]heptane derivatives further illustrates the utility of this scaffold in medicinal chemistry. rsc.orggoogle.com

Methodological Advancements in Cyclopropane Chemistry

Research involving this compound and its analogs has contributed to a deeper understanding of the reactivity of strained cyclopropane rings, leading to methodological advancements in this area of chemistry. A significant area of investigation has been the electrophile-induced ring-opening of 1-arylbicyclo[4.1.0]heptanes. acs.org

Studies on the reaction of 1-arylbicyclo[4.1.0]heptanes with mercuric salts have shown that the stereochemistry of the nucleophilic step is highly dependent on the nature of the substituent on the phenyl ring, as well as the specific mercuric salt and reaction conditions used. acs.org These reactions proceed through intermediates with significant carbocationic character. The ability of the aryl group to stabilize this positive charge influences the stereoselectivity of the ring-opening process. For example, the mercuration of 1-(p-tolyl)bicyclo[4.1.0]heptane and 1-(m-chlorophenyl)bicyclo[4.1.0]heptane demonstrated that electron-donating or electron-withdrawing groups on the phenyl ring modify its conjugative ability, which in turn affects the syn/anti ratio of the products formed upon nucleophilic attack. acs.org

The following table summarizes the stereochemical outcome of the reaction of various 1-arylbicyclo[4.1.0]heptanes with mercuric acetate (B1210297) in methanol (B129727), highlighting the influence of the aryl substituent on the percentage of the syn addition product.

1-Aryl Substituent% syn Product (Hg(OAc)₂ in MeOH)
Phenyl55
p-Tolyl52
m-Chlorophenyl45

These findings represent a methodological advancement by providing a more nuanced understanding of the factors that control the stereochemical outcome of cyclopropane ring-opening reactions, which is crucial for the stereoselective synthesis of functionalized cyclohexanes.

Divergent Synthesis Approaches to Functionalized Bicyclic Scaffolds

Divergent synthesis is a powerful strategy in organic chemistry that allows for the generation of a library of structurally diverse compounds from a common intermediate. The this compound scaffold is well-suited for such synthetic approaches. The two distinct reactive sites—the C-Cl bond and the phenyl ring—can be manipulated sequentially or in different orders to produce a variety of functionalized bicyclic products.

An example of a divergent approach to a related bicyclic system is the synthesis of 6-functionalized azabicyclo[4.1.0]heptane derivatives. In this strategy, a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, was used to generate a range of bifunctional derivatives through short, 1-3 step reaction sequences. This demonstrates how a single, strategically functionalized bicyclic intermediate can provide access to multiple target molecules.

In the context of this compound, a divergent synthesis could be envisioned where an initial substitution of the chlorine atom by various nucleophiles creates a first level of diversity. Each of these products could then undergo a second diversification step through functionalization of the phenyl ring (e.g., nitration, halogenation, Friedel-Crafts reactions). This approach would allow for the rapid generation of a library of substituted 7-phenylbicyclo[4.1.0]heptane derivatives for applications such as drug discovery and materials science. The reactivity of related dihalo-phenylbicyclo[4.1.0]heptanes, which can undergo thermal or silver ion-catalyzed rearrangements to yield different product ratios, further illustrates the potential for divergent pathways from a single precursor. researchgate.net

The following table illustrates how different conditions can lead to divergent outcomes in the rearrangement of 7,7-dibromo-1-phenylbicyclo[4.1.0]heptane, a compound structurally related to this compound.

Reaction ConditionProduct 1 (2-Bromo-3-phenylcyclohepta-1,3-diene)Product 2 (2-Bromo-7-phenylcyclohepta-1,3-diene)Product 3 (2-Bromo-1-phenylcyclohept-2-en-1-ol)
Thermal23%35%42%
Silver Perchlorate13%71%12%

This demonstrates how a single starting material can be directed towards different major products by simply changing the reaction conditions, a key principle in divergent synthesis.

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